molecular formula C2H3N3S B188566 1,2,4-Thiadiazol-5-amine CAS No. 7552-07-0

1,2,4-Thiadiazol-5-amine

Cat. No.: B188566
CAS No.: 7552-07-0
M. Wt: 101.13 g/mol
InChI Key: VJHTZTZXOKVQRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1,2,4-Thiadiazol-5-amine are ESKAPE pathogen strains and filarial nematodes . ESKAPE pathogens, which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae, are a group of bacteria that exhibit multidrug resistance and virulence. Filarial nematodes are the pathogens responsible for a number of parasitic diseases .

Mode of Action

This compound interacts with its targets by inhibiting their growth and reproduction. For instance, it has been found to have potent antibacterial activity against ESKAPE pathogens . In the case of filarial infections, it acts as a macrofilaricide, targeting the adult stage of the worms .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the targeted organisms, inhibiting their growth and reproduction .

Pharmacokinetics

It is known that the compound exhibits good metabolic stability .

Result of Action

The result of the action of this compound is the inhibition of the growth and reproduction of the targeted organisms. This leads to a decrease in the population of these organisms, thereby alleviating the symptoms of the diseases they cause .

Biochemical Analysis

Biochemical Properties

1,2,4-Thiadiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Furthermore, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The specific temporal effects may vary depending on the experimental conditions and the type of cells or organisms being studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby affecting metabolic flux and metabolite levels . Additionally, this compound can be metabolized by specific enzymes in the liver, leading to the formation of active metabolites that contribute to its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and localization within cells . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, this compound can cross cellular membranes and reach intracellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it interacts with DNA and regulatory proteins, modulating gene expression and cellular processes . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Thiadiazol-5-amine can be synthesized through various methods. One common approach involves the oxidative cyclization of imidoyl thioureas . Another method is the oxidative [3 + 2] coupling of isothiocyanates or thiocyanide salts with amidines . These reactions typically require oxidizing agents and specific reaction conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves scalable and efficient methods. For example, a transition metal-free synthesis using N-chloroamidines and isothiocyanates has been developed, which offers high product yields and a column chromatography-free workup procedure . This method is advantageous for large-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiadiazole ring, leading to new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Thiadiazol-5-amine stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHTZTZXOKVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302767
Record name 1,2,4-Thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7552-07-0
Record name 7552-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153379
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Record name 1,2,4-Thiadiazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,2,4-thiadiazole
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Record name 5-Amino-1,2,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-amino-1,2,4-thiadiazole?

A1: The molecular formula of 5-amino-1,2,4-thiadiazole is C2H3N3S, and its molecular weight is 101.12 g/mol.

Q2: What are some recent advancements in the synthesis of 5-amino-1,2,4-thiadiazoles?

A2: Several novel methods have been developed, including:

  • Transition-metal-free S–N bond formation: This green method utilizes the reaction of isothiocyanates with amidines. []
  • Electrochemical oxidative intramolecular N-S bond formation: This approach employs imidoyl thioureas as starting materials and proceeds under catalyst- and oxidant-free electrolytic conditions. []
  • Sodium carbonate-promoted formation with elemental sulfur: This method utilizes readily available elemental sulfur and oxygen as the oxidant, offering a cost-effective and environmentally friendly approach. []
  • Iodine-mediated oxidative C-N and N-S bond formation in water: This metal-free strategy uses iodine as an oxidant and water as a solvent, highlighting its green chemistry aspects. []

Q3: What are the potential applications of 5-amino-1,2,4-thiadiazole derivatives in drug discovery?

A3: 5-amino-1,2,4-thiadiazole derivatives have shown promise as:

  • Neurodegenerative disease treatment: These derivatives may serve as potential drugs for preventing and treating neurodegenerative diseases like Alzheimer's disease. []
  • Macrofilaricides: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines exhibit potential as macrofilaricides for treating human filarial infections, including lymphatic filariasis and onchocerciasis. []
  • Antibacterial agents: Certain derivatives demonstrate promising antibacterial activity against ESKAPE pathogen strains, which are notorious for their multidrug resistance. []

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